

An In-depth Technical Guide to the Pharmacology of RS102895 Hydrochloride

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Compound of Interest

Compound Name: RS102895 hydrochloride

Cat. No.: B1662833

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Abstract

RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, binding affinity, selectivity, and effects in various in vitro and in vivo models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.

Mechanism of Action

RS102895 acts as a selective antagonist of the CCR2b receptor subtype. Chemokine receptors, including CCR2, are G protein-coupled receptors (GPCRs) that play a critical role in leukocyte trafficking and inflammatory responses. The primary endogenous ligand for CCR2 is monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. The binding of CCL2 to CCR2 initiates a signaling cascade that leads to cellular responses such as chemotaxis, calcium influx, and the release of inflammatory mediators. RS102895 competitively binds to CCR2, thereby inhibiting the binding of CCL2 and blocking its downstream signaling pathways. This blockade of the CCL2/CCR2 axis effectively reduces the recruitment of monocytes and macrophages to sites of inflammation, which is a key therapeutic target in various inflammatory and autoimmune diseases.^[1]

Quantitative Pharmacological Data

The binding affinity and functional inhibition of RS102895 have been characterized across various assays and receptor types. The following table summarizes the key quantitative data.

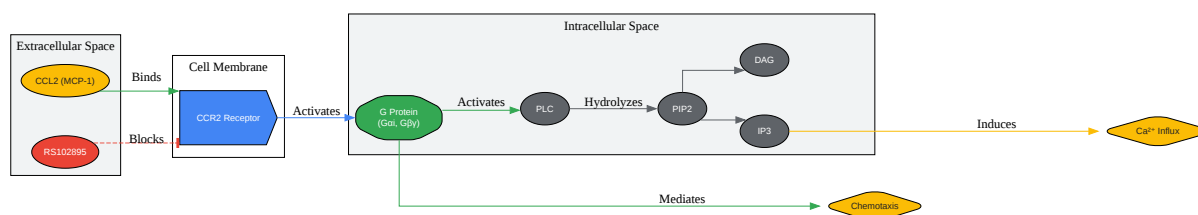
Target	Ligand/Stimulant	Assay Type	Cell Line/System	IC50 (nM)	Reference(s)
CCR2	MCP-1	Receptor Binding	Human recombinant CCR2b in CRL-1657 cells	360	[2] [3]
CCR1	MIP-1 α	Receptor Binding	Human recombinant CCR1 in CRL-1657 cells	17,800	[3]
CCR2	MCP-1	Calcium Influx	CRL-1657 cells	31 - 32	
CCR2	MCP-3	Calcium Influx	CRL-1657 cells	130	
CCR2	MCP-1	Chemotaxis	THP-1-5X cells	1,700	[3]
CCR1	RANTES	Chemotaxis	THP-1-5X cells	37,000	
Human α 1a Receptor	N/A	Cell-free assay	N/A	130	[2] [4]
Human α 1d Receptor	N/A	Cell-free assay	N/A	320	[2] [4]
Rat 5-HT1a Receptor	N/A	Rat brain cortex	N/A	470	[2] [4]
Wild-type MCP-1 Receptor	N/A	N/A	N/A	550	[4]

D284N mutant MCP-1 Receptor	N/A	N/A	N/A	568	[4]
D284A mutant MCP-1 Receptor	N/A	N/A	N/A	1,892	[4]
E291A, E291Q, D284A/E291A, or D284N/E291Q MCP-1 Receptor	N/A	N/A	N/A	>100,000	[4]

Signaling Pathway and Experimental Visualizations

CCR2 Signaling Pathway and Inhibition by RS102895

The following diagram illustrates the canonical CCL2/CCR2 signaling pathway and the mechanism of inhibition by RS102895.

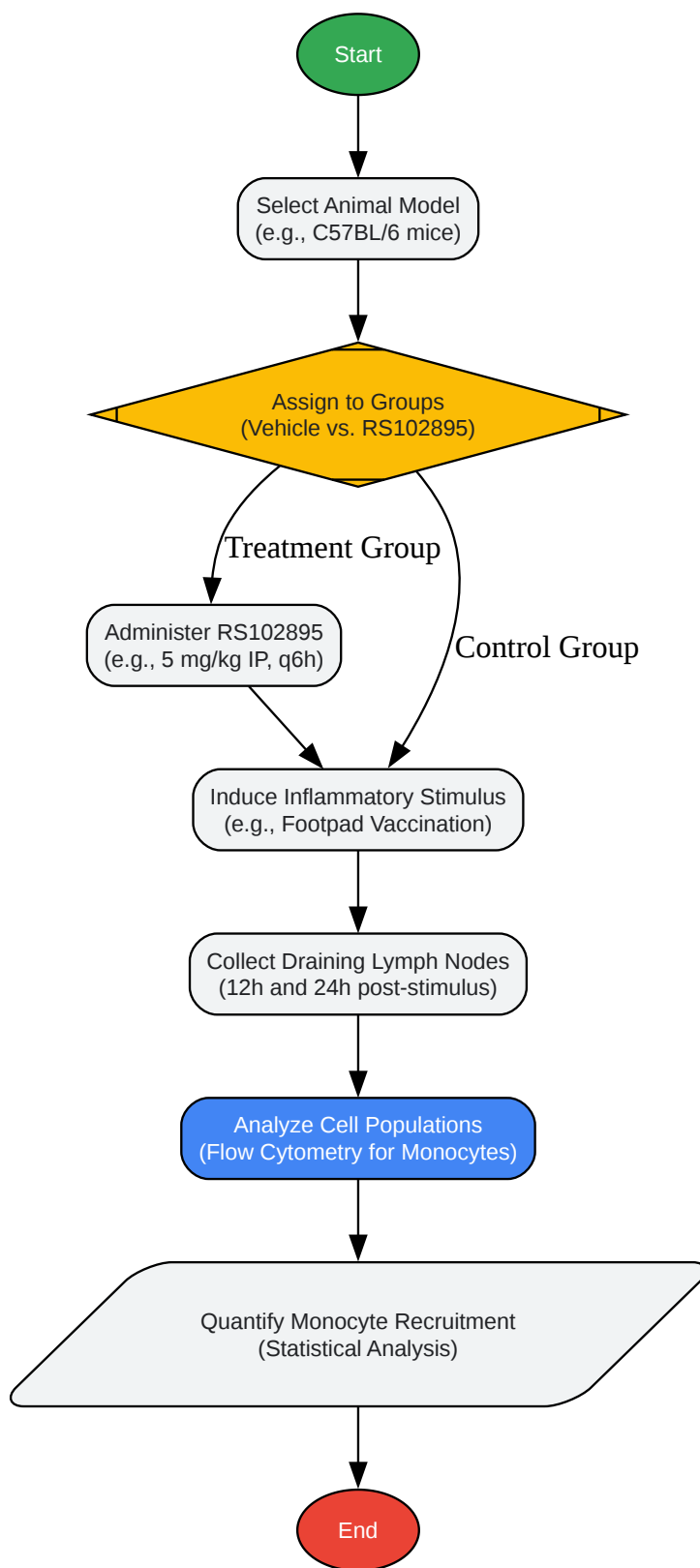


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CCR2 signaling and RS102895 inhibition.

Experimental Workflow: In Vivo Monocyte Migration Assay

The following diagram outlines a typical workflow for an in vivo experiment to assess the effect of RS102895 on monocyte migration.



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In vivo monocyte migration assay workflow.

Key Experimental Protocols

In Vitro Chemotaxis Assay

- Objective: To determine the inhibitory effect of RS102895 on CCL2-induced cell migration.
- Cell Line: THP-1 cells, a human monocytic cell line that endogenously expresses CCR2.
- Methodology:
 - THP-1 cells are cultured and harvested.
 - A Boyden chamber or a similar transwell migration system is used. The lower chamber is filled with media containing CCL2 (as the chemoattractant) and varying concentrations of RS102895 or vehicle control.
 - THP-1 cells are placed in the upper chamber.
 - The chamber is incubated for a defined period (e.g., 90 minutes) at 37°C to allow for cell migration.
 - The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
 - The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of RS102895.[\[3\]](#)

In Vitro Calcium Influx Assay

- Objective: To measure the ability of RS102895 to block CCL2-induced intracellular calcium mobilization.
- Cell Line: CRL-1657 (Chinese hamster lung cells) stably transfected to express the human CCR2b receptor.
- Methodology:
 - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

- Cells are pre-incubated with various concentrations of RS102895 or vehicle.
- Baseline fluorescence is measured.
- CCL2 is added to stimulate the cells, and the change in intracellular calcium concentration is monitored by measuring the change in fluorescence over time.
- The inhibitory effect of RS102895 is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the vehicle control.
- IC50 values are calculated from the dose-response curve.

In Vivo Model of Vaccine-Induced Monocyte Recruitment

- Objective: To evaluate the in vivo efficacy of RS102895 in blocking monocyte recruitment to draining lymph nodes following vaccination.[5][6]
- Animal Model: C57BL/6 mice.[7]
- Methodology:
 - Mice are divided into treatment (RS102895) and control (vehicle) groups.[7]
 - Due to the short half-life of RS102895 (approximately 1 hour), a multi-dose regimen is required to maintain effective plasma concentrations (>20 ng/ml).[5][6] A typical dosing schedule is 5 mg/kg administered via intraperitoneal (i.p.) injection every 6 hours.[5][7]
 - The first dose is administered immediately prior to vaccination in the rear footpad.[5][7]
 - Draining (popliteal) lymph nodes are harvested at specific time points (e.g., 12 and 24 hours) after vaccination.[5]
 - Lymph nodes are processed into single-cell suspensions.
 - Inflammatory monocytes are identified and quantified using flow cytometry with specific cell surface markers (e.g., CD11b+, Ly6C high).[7]

- The reduction in the number of inflammatory monocytes in the lymph nodes of RS102895-treated mice compared to vehicle-treated mice indicates the in vivo efficacy of the compound.[5]

In Vivo Pharmacology and Applications

RS102895 has demonstrated efficacy in a variety of preclinical models, highlighting its therapeutic potential.

- **Inflammation and Pain:** In a rat model of bone cancer pain, intrathecal administration of RS102895 showed a progressive decrease in pain threshold.[4] It has also been shown to reduce vincristine-induced allodynia and monocyte infiltration in the sciatic nerve in a model of neuropathic pain.[8]
- **Kidney Disease:** In a murine model of renovascular hypertension, oral administration of RS102895 (10 mg/kg/day in drinking water) reduced macrophage influx and the development of chronic renal damage, including a significant reduction in fibrosis.[9] In cultured mesangial cells, RS102895 ameliorated high glucose-induced expression of extracellular matrix proteins like fibronectin and type IV collagen.[4]
- **Vaccine Adjuvant:** By blocking the recruitment of immunosuppressive inflammatory monocytes to draining lymph nodes, RS102895 has been shown to significantly enhance both humoral and cell-mediated immune responses to vaccination in mice.[5][6]
- **Atherosclerosis:** Studies in hyperlipidemic mouse models suggest that pharmacological inhibition of the CCL2/CCR2 axis can reduce atherosclerotic plaque formation and intralesional macrophage accumulation.[1]

Conclusion

RS102895 hydrochloride is a well-characterized, potent, and selective CCR2 antagonist. Its ability to effectively block the CCL2/CCR2 signaling pathway and inhibit monocyte/macrophage recruitment has been demonstrated in numerous in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of RS102895 and other CCR2 antagonists in a range of inflammatory, autoimmune, and other diseases.

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